tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a phenylpyrazole moiety. It is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 4-phenylpyrazole under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules.
Biology: This compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development and biochemical research .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may be investigated for their efficacy in treating various diseases, including cancer, inflammation, and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of products with specific properties and functions .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylpyrazole moiety, in particular, contributes to its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C19H25N3O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-phenylpyrazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)21-11-9-17(10-12-21)22-14-16(13-20-22)15-7-5-4-6-8-15/h4-8,13-14,17H,9-12H2,1-3H3 |
InChI Key |
IHXFLFLSMZIQSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.